

EHNA Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: EHNA hydrochloride

CAS No.: 81408-45-9

Cat. No.: B7881408

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This guide provides an in-depth technical overview of **EHNA hydrochloride**, a versatile small molecule inhibitor widely utilized in biomedical research. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, mechanism of action, and practical applications of **EHNA hydrochloride**, with a particular focus on its role in stem cell biology.

Section 1: Core Properties of EHNA Hydrochloride

EHNA hydrochloride, or erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride, is a potent and reversible inhibitor of adenosine deaminase and a selective inhibitor of phosphodiesterase 2 (PDE2).^{[1][2]} Its dual inhibitory action makes it a valuable tool for dissecting the intricate signaling pathways governed by adenosine and cyclic nucleotides.

Below is a summary of its key chemical and physical properties:

Property	Value	Source(s)
CAS Number	58337-38-5	[2]
Molecular Formula	C ₁₄ H ₂₃ N ₅ O · HCl	[2]
Molecular Weight	313.83 g/mol	
Purity	≥98% (HPLC)	
Appearance	Crystalline solid	[2]
Solubility	Soluble in water (100mM), DMSO (100mM), and ethanol.	
Storage	Store at room temperature. For long-term storage of solutions, aliquot and store at -20°C.	[1]

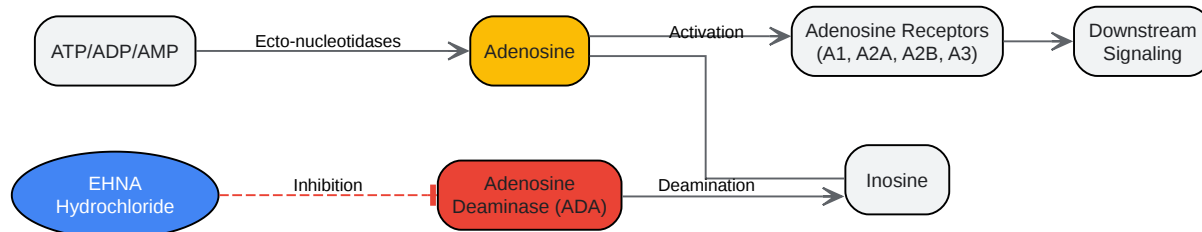
Section 2: Mechanism of Action - A Dual Inhibition Strategy

EHNA hydrochloride exerts its biological effects by simultaneously targeting two key enzymes involved in distinct but interconnected signaling cascades: adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2).

Inhibition of Adenosine Deaminase and the Adenosine Signaling Pathway

Adenosine deaminase is a critical enzyme in purine metabolism, responsible for the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[3][4] By inhibiting ADA, **EHNA hydrochloride** effectively increases the extracellular and intracellular concentrations of adenosine.[5] This elevation in adenosine levels leads to the activation of adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors that modulate a wide array of physiological processes, including neurotransmission, inflammation, and cell proliferation.[6]

The following diagram illustrates the role of adenosine deaminase in the adenosine signaling pathway and the point of intervention by **EHNA hydrochloride**.



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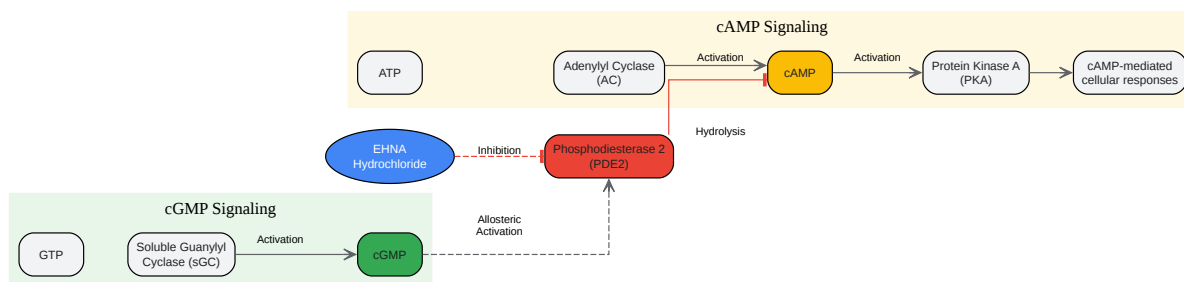
Caption: Inhibition of Adenosine Deaminase by **EHNA Hydrochloride**.

Selective Inhibition of Phosphodiesterase 2 (PDE2) and the cGMP-cAMP Crosstalk

EHNA hydrochloride is also a selective inhibitor of cGMP-stimulated phosphodiesterase (PDE2), with IC_{50} values in the low micromolar range.[1] PDE2 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[7][8] A unique characteristic of PDE2 is its allosteric activation by cGMP, which significantly enhances its cAMP hydrolytic activity.[7][8]

In cellular contexts where both cGMP and cAMP signaling are active, an increase in cGMP can lead to a decrease in cAMP levels through the activation of PDE2. By inhibiting PDE2, **EHNA hydrochloride** prevents the cGMP-mediated degradation of cAMP, thereby potentiating cAMP-dependent signaling pathways. This makes **EHNA hydrochloride** an invaluable tool for studying the crosstalk between cGMP and cAMP signaling.[8]

The diagram below depicts the role of PDE2 in the cGMP-cAMP signaling crosstalk and its inhibition by **EHNA hydrochloride**.



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Caption: Inhibition of PDE2 by **EHNA Hydrochloride** in cGMP-cAMP Crosstalk.

Section 3: Application in Human Embryonic Stem Cell Research

A significant application of **EHNA hydrochloride** is in the maintenance of pluripotency in human embryonic stem cells (hESCs).[1][2] It has been demonstrated that EHNA can suppress the spontaneous differentiation of hESCs in feeder-free culture conditions and also prevent directed neuronal differentiation.

Experimental Protocol: Maintenance of hESC Pluripotency with **EHNA Hydrochloride**

The following protocol is adapted from a published study demonstrating the efficacy of **EHNA hydrochloride** in maintaining hESC pluripotency. This protocol should be performed under sterile conditions in a certified cell culture facility.

Materials:

- Human embryonic stem cells (e.g., SA121 cell line)
- Feeder-free hESC culture medium (e.g., mTeSR™1)
- Matrigel-coated culture plates
- **EHNA hydrochloride** stock solution (10 mM in DMSO)
- Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free
- Cell dissociation reagent (e.g., TrypLE™ Express)
- Sterile cell culture consumables (pipettes, tubes, etc.)

Procedure:

- Preparation of EHNA-supplemented Medium:
 - Thaw the feeder-free hESC culture medium at 4°C or room temperature.
 - On the day of use, supplement the required volume of medium with **EHNA hydrochloride** stock solution to a final concentration of 10 µM. For example, add 1 µL of a 10 mM stock solution to 1 mL of medium.
 - Warm the EHNA-supplemented medium to 37°C before use.
- Cell Culture Maintenance:
 - Culture hESCs on Matrigel-coated plates in standard feeder-free medium until they reach approximately 70-80% confluency.
 - To passage the cells, aspirate the spent medium and wash the cells once with PBS.
 - Add the cell dissociation reagent and incubate at 37°C for 3-5 minutes, or until the colonies begin to detach.
 - Gently pipette the cells to create a single-cell suspension.

- Neutralize the dissociation reagent with culture medium and centrifuge the cells at 200 x g for 5 minutes.
- Resuspend the cell pellet in the pre-warmed 10 μ M EHNA-supplemented medium.
- Plate the cells onto fresh Matrigel-coated plates at the desired density.
- Long-term Culture:
 - Replace the medium daily with fresh, pre-warmed 10 μ M EHNA-supplemented medium.
 - Passage the cells as described above every 4-6 days, or when they reach optimal confluency.
 - Regularly monitor the cells for markers of pluripotency (e.g., Oct4, Nanog) and the absence of differentiation markers.

Self-Validation and Causality:

The rationale behind this protocol lies in the dual inhibitory action of EHNA. By increasing endogenous adenosine levels and modulating cyclic nucleotide signaling, **EHNA hydrochloride** creates a cellular environment that is conducive to self-renewal and inhibitory to differentiation cues. The consistent daily feeding with fresh EHNA-supplemented medium ensures a stable concentration of the inhibitor, which is crucial for maintaining the pluripotent state over multiple passages. The use of feeder-free conditions eliminates the confounding variables introduced by feeder cells, allowing for a more defined and reproducible culture system.

Section 4: Concluding Remarks

EHNA hydrochloride is a powerful and multifaceted research tool with well-defined inhibitory activities against adenosine deaminase and phosphodiesterase 2. Its application in stem cell biology, particularly in the maintenance of pluripotency, highlights its potential for advancing our understanding of the complex signaling networks that govern cell fate decisions. The protocols and information provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize **EHNA hydrochloride** in their experimental endeavors.

References

- JoVE (Journal of Visualized Experiments). Transfecting & Nucleofecting Human Induced Pluripotent Stem Cells I Protocol Preview. Published June 15, 2022. Accessed February 6, 2026. [[Link](#)]
- Nakajima Y, et al. Adenosine deaminase inhibitor EHNA exhibits a potent anticancer effect against malignant pleural mesothelioma. *Cell Physiol Biochem*. 2015;35(1):51-60.
- BioGems. **EHNA hydrochloride**. Accessed February 6, 2026. [[Link](#)]
- Someya K, et al. Protocol for enhanced proliferation of human pluripotent stem cells in tryptophan-fortified media. *STAR Protoc*. 2022;3(2):101309.
- JoVE (Journal of Visualized Experiments). Culture & Maintenance Of Human Embryonic Stem Cells I Protocol Preview. Published May 24, 2022. Accessed February 6, 2026. [[Link](#)]
- Dias RA, et al. Schematic representation of adenosine biosynthesis and complex signalling pathways induced by adenosine receptors activation. ResearchGate. Accessed February 6, 2026. [[Link](#)]
- ResearchGate. Schematic illustration of the PDE2-mediated cGMP/cAMP crosstalk in endothelial cells. Accessed February 6, 2026. [[Link](#)]
- Wikipedia. Adenosine deaminase. Accessed February 6, 2026. [[Link](#)]
- Fischmeister R, et al. cAMP and cGMP Signaling Cross-Talk. *Circ Res*. 2007;101(12):1213-1228.
- Lee S, et al. Development of a Simple Assay Method for Adenosine Deaminase via Enzymatic Formation of an Inosine-Tb³⁺ Complex. *Molecules*. 2019;24(12):2275.
- Gu M, et al. A Protocol for Culture and Characterization of Human Induced Pluripotent Stem Cells After Induction. *Curr Protoc*. 2023;3(8):e866.
- Ask Ayurveda. Adenosine Deaminase (ADA): Function, Structure & Role in Immunity. Accessed February 6, 2026. [[Link](#)]
- Martinez SE, et al. The two GAF domains in phosphodiesterase 2A have distinct roles in dimerization and in cGMP binding. *Proc Natl Acad Sci U S A*. 2002;99(21):13260-13265.

- Sullivan AM, Santos SDM. An Optimized Protocol for ChIP-Seq from Human Embryonic Stem Cell Cultures. STAR Protoc. 2020;1(2):100062.
- Weber S, et al. PDE2 at the crossway between cAMP and cGMP signalling in the heart. Cell Signal. 2017;38:10-17.
- ResearchGate. The roles of PDE2 and cGMP in neuroplasticity. Accessed February 6, 2026. [\[Link\]](#)
- Proteopedia. Adenosine deaminase. Accessed February 6, 2026. [\[Link\]](#)

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Sources

- [1. EHNA Supplier | 58337-38-5 | Hello Bio \[hellobio.com\]](#)
- [2. EHNA hydrochloride \[bio-gems.com\]](#)
- [3. Development of a Simple Assay Method for Adenosine Deaminase via Enzymatic Formation of an Inosine-Tb3+ Complex - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. proteopedia.org \[proteopedia.org\]](#)
- [5. Adenosine deaminase inhibitor EHNA exhibits a potent anticancer effect against malignant pleural mesothelioma - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [6. researchgate.net \[researchgate.net\]](#)
- [7. ahajournals.org \[ahajournals.org\]](#)
- [8. PDE2 at the crossway between cAMP and cGMP signalling in the heart - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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